molecular formula C19H17N3O B2438886 N'-[(1Z)-(2-methylphenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide CAS No. 358984-41-5

N'-[(1Z)-(2-methylphenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide

Cat. No.: B2438886
CAS No.: 358984-41-5
M. Wt: 303.365
InChI Key: ZQFQZDMKMLSMPC-ZHZULCJRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(Z)-(2-methylphenyl)methylidene]-2-(1H-pyrrol-1-yl)benzenecarbohydrazide is a chemical compound with the molecular formula C19H17N3O. It is known for its unique structure, which includes a pyrrole ring and a hydrazide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(Z)-(2-methylphenyl)methylidene]-2-(1H-pyrrol-1-yl)benzenecarbohydrazide typically involves the condensation of 2-(1H-pyrrol-1-yl)benzenecarbohydrazide with 2-methylbenzaldehyde under reflux conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalytic amount of acetic acid .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(Z)-(2-methylphenyl)methylidene]-2-(1H-pyrrol-1-yl)benzenecarbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic substitution reactions typically involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).

Major Products Formed

Scientific Research Applications

N’-[(Z)-(2-methylphenyl)methylidene]-2-(1H-pyrrol-1-yl)benzenecarbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(Z)-(2-methylphenyl)methylidene]-2-(1H-pyrrol-1-yl)benzenecarbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular pathways .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(Z)-(2,4-dichlorophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzenecarbohydrazide
  • N’-[(Z)-(2-methylphenyl)methylidene]-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide

Uniqueness

N’-[(Z)-(2-methylphenyl)methylidene]-2-(1H-pyrrol-1-yl)benzenecarbohydrazide is unique due to its specific substitution pattern on the aromatic ring and the presence of both pyrrole and hydrazide functionalities. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[(Z)-(2-methylphenyl)methylideneamino]-2-pyrrol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O/c1-15-8-2-3-9-16(15)14-20-21-19(23)17-10-4-5-11-18(17)22-12-6-7-13-22/h2-14H,1H3,(H,21,23)/b20-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQFQZDMKMLSMPC-ZHZULCJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C=NNC(=O)C2=CC=CC=C2N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1/C=N\NC(=O)C2=CC=CC=C2N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.